molecular formula C19H20N2O3S B3508777 8-methoxy-N-(2,4,6-trimethylphenyl)quinoline-5-sulfonamide

8-methoxy-N-(2,4,6-trimethylphenyl)quinoline-5-sulfonamide

Cat. No.: B3508777
M. Wt: 356.4 g/mol
InChI Key: ZATXXFAWFBYAAL-UHFFFAOYSA-N
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Description

8-methoxy-N-(2,4,6-trimethylphenyl)quinoline-5-sulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a methoxy group at the 8th position and a sulfonamide group at the 5th position, which is further linked to a 2,4,6-trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(2,4,6-trimethylphenyl)quinoline-5-sulfonamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position of the quinoline ring using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base like pyridine.

    Attachment of Trimethylphenyl Group: The final step involves the coupling of the sulfonamide derivative with 2,4,6-trimethylphenylamine under suitable conditions to form the desired compound

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(2,4,6-trimethylphenyl)quinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The sulfonamide group can be reduced to an amine group under strong reducing conditions.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

Scientific Research Applications

8-methoxy-N-(2,4,6-trimethylphenyl)quinoline-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methoxy-N-(2,4,6-trimethylphenyl)quinoline-5-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects. The quinoline core can intercalate with DNA, affecting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

  • 8-hydroxy-N-(2,4,6-trimethylphenyl)quinoline-5-sulfonamide
  • 8-methoxyquinoline-5-sulfonamide
  • N-(2,4,6-trimethylphenyl)quinoline-8-sulfonamide

Uniqueness

8-methoxy-N-(2,4,6-trimethylphenyl)quinoline-5-sulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer specific chemical and biological properties. The methoxy group enhances its lipophilicity, improving cell membrane permeability, while the sulfonamide group provides strong binding affinity to biological targets .

Properties

IUPAC Name

8-methoxy-N-(2,4,6-trimethylphenyl)quinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-10-13(2)18(14(3)11-12)21-25(22,23)17-8-7-16(24-4)19-15(17)6-5-9-20-19/h5-11,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATXXFAWFBYAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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